molecular formula C14H14N2O2 B5269897 N-Pyridin-4-yl-2-p-tolyloxy-acetamide

N-Pyridin-4-yl-2-p-tolyloxy-acetamide

Cat. No.: B5269897
M. Wt: 242.27 g/mol
InChI Key: IIVTVTFSDRGJCD-UHFFFAOYSA-N
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Description

N-Pyridin-4-yl-2-p-tolyloxy-acetamide is a chemical compound that belongs to the class of heterocyclic compounds containing a pyridine ring

Preparation Methods

The synthesis of N-Pyridin-4-yl-2-p-tolyloxy-acetamide typically involves multi-step reactions. One common method includes the reaction of pyridin-4-ylmethylamine with p-tolyloxyacetyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Chemical Reactions Analysis

N-Pyridin-4-yl-2-p-tolyloxy-acetamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-Pyridin-4-yl-2-p-tolyloxy-acetamide involves its interaction with specific molecular targets in biological systems. The pyridine ring allows the compound to bind to certain enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .

Properties

IUPAC Name

2-(4-methylphenoxy)-N-pyridin-4-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-11-2-4-13(5-3-11)18-10-14(17)16-12-6-8-15-9-7-12/h2-9H,10H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIVTVTFSDRGJCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

35.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642080
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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